molecular formula C19H25NO5S B7580286 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B7580286
M. Wt: 379.5 g/mol
InChI Key: CLAHZAVPCHQZFN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, commonly known as DMXB-A, is a synthetic compound that belongs to the class of arylsulfonamides. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

DMXB-A acts as a partial agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that regulates neurotransmitter release in the brain. By binding to the α7nAChR, DMXB-A enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and attention. DMXB-A also has anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function, reduce amyloid-beta deposition, and reduce inflammation in animal models of Alzheimer's disease. In schizophrenia, DMXB-A has been shown to improve cognitive function and reduce positive and negative symptoms in human clinical trials. In N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, DMXB-A has been shown to improve attention and reduce impulsivity in animal models. DMXB-A has also been shown to have a favorable safety profile in human clinical trials, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments, including its high degree of purity, availability in large quantities, and well-defined mechanism of action. However, DMXB-A has some limitations, including its relatively low potency and selectivity for the α7nAChR, which may limit its therapeutic potential in some neurological disorders.

Future Directions

There are several future directions for research on DMXB-A, including the development of more potent and selective α7nAChR agonists, the investigation of its therapeutic potential in other neurological disorders such as Parkinson's disease and multiple sclerosis, and the exploration of its potential as a cognitive enhancer in healthy individuals. Further research is also needed to elucidate the long-term safety and efficacy of DMXB-A in human clinical trials.

Synthesis Methods

DMXB-A can be synthesized by reacting 3,4-dimethoxyphenethylamine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DMXB-A as a white crystalline solid with a high degree of purity. The synthesis method has been optimized to produce DMXB-A in large quantities, making it readily available for scientific research.

Scientific Research Applications

DMXB-A has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, DMXB-A has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In schizophrenia, DMXB-A has been shown to improve cognitive function and reduce positive and negative symptoms in human clinical trials. In N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, DMXB-A has been shown to improve attention and reduce impulsivity in animal models.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5S/c1-13-10-14(2)19(12-17(13)24-4)26(21,22)20-9-8-15-6-7-16(23-3)18(11-15)25-5/h6-7,10-12,20H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAHZAVPCHQZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

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